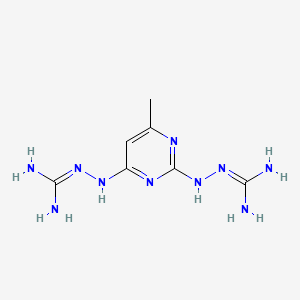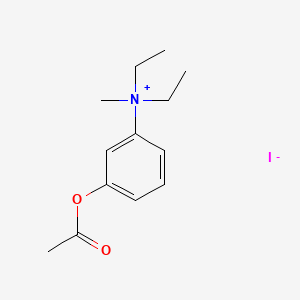
3-Acetoxyphenyldiethylmethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxyphenyldiethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further bonded to a diethylmethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxyphenyldiethylmethylammonium iodide typically involves the following steps:
Acetylation: The phenol group of 3-hydroxyphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetoxyphenyl.
Quaternization: The 3-acetoxyphenyl compound is then reacted with diethylmethylamine and methyl iodide under reflux conditions to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetoxyphenyldiethylmethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding phenol.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted quaternary ammonium salts.
Hydrolysis: Formation of 3-hydroxyphenyldiethylmethylammonium iodide.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Acetoxyphenyldiethylmethylammonium iodide has several scientific research applications, including:
Organic Synthesis: Used as a phase-transfer catalyst in various organic reactions.
Medicinal Chemistry: Investigated for its potential as an antimicrobial or antifungal agent.
Materials Science: Used in the preparation of ionic liquids and other advanced materials.
Biological Studies: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 3-Acetoxyphenyldiethylmethylammonium iodide involves:
Interaction with Biological Membranes: The compound can interact with lipid bilayers, affecting membrane permeability and function.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites or altering their structure.
Ion Transport: The quaternary ammonium group can facilitate ion transport across membranes, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylammonium iodide: Used in perovskite solar cells.
Methylammonium iodide: A precursor for halide perovskites in solar cells.
Echothiophate iodide: A cholinesterase inhibitor used in ophthalmic preparations.
Uniqueness
3-Acetoxyphenyldiethylmethylammonium iodide is unique due to its specific structure, which combines an acetoxy group with a quaternary ammonium ion. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in organic synthesis, medicinal chemistry, and materials science.
Propiedades
Número CAS |
17579-39-4 |
|---|---|
Fórmula molecular |
C13H20INO2 |
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
(3-acetyloxyphenyl)-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-5-14(4,6-2)12-8-7-9-13(10-12)16-11(3)15;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CHYYNAHGXXLTHP-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)C1=CC(=CC=C1)OC(=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


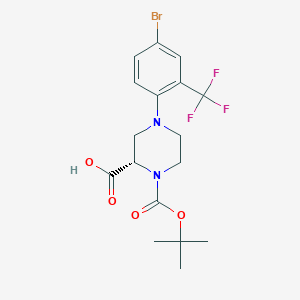
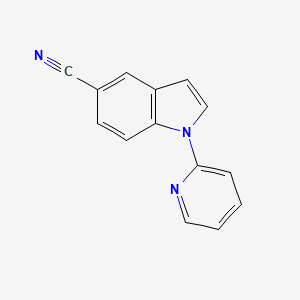
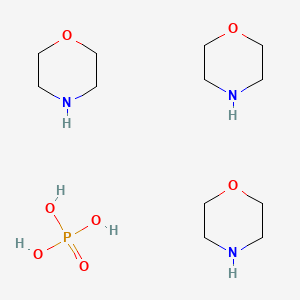

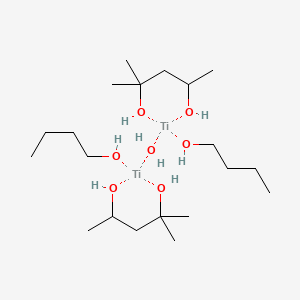
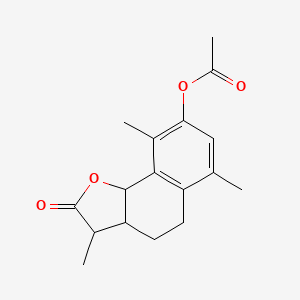
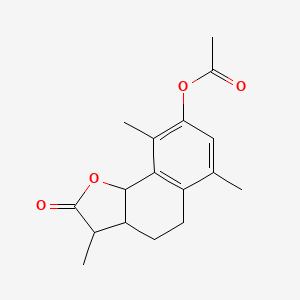
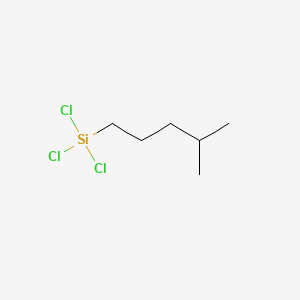
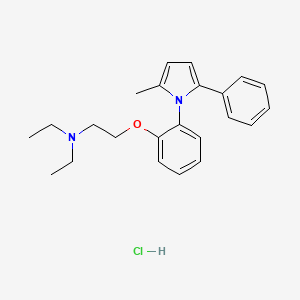

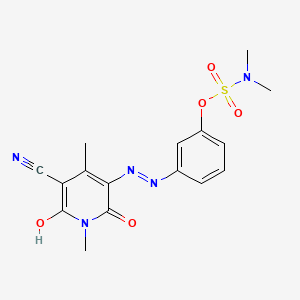

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
